2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)- is a compound belonging to the oxazolidinone class, which is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)- typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of an amino alcohol with a carbonyl compound in the presence of a base, leading to the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts can improve the enantioselectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional functional groups, while reduction can produce amino alcohols .
Scientific Research Applications
2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)- has several scientific research applications:
Mechanism of Action
The mechanism of action of oxazolidinone derivatives involves the inhibition of bacterial protein synthesis. These compounds bind to the bacterial ribosome, preventing the formation of the initiation complex and thereby inhibiting protein synthesis. This action is particularly effective against gram-positive bacteria .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: A newer oxazolidinone with a similar mechanism of action but improved pharmacokinetic properties.
Uniqueness
2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)- is unique due to its specific chiral structure, which enhances its utility as a chiral auxiliary in asymmetric synthesis. Its derivatives also exhibit a broad spectrum of biological activities, making it a versatile compound in medicinal chemistry .
Properties
CAS No. |
185201-02-9 |
---|---|
Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(4S)-4-benzyl-3-[(4S)-4-methylhexanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H23NO3/c1-3-13(2)9-10-16(19)18-15(12-21-17(18)20)11-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12H2,1-2H3/t13-,15-/m0/s1 |
InChI Key |
OFZAKQYEOCBNIN-ZFWWWQNUSA-N |
Isomeric SMILES |
CC[C@H](C)CCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.